molecular formula C15H12ClN5S B2465050 6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853754-14-0

6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2465050
CAS No.: 853754-14-0
M. Wt: 329.81
InChI Key: YTJJYVGRWMBRAU-UHFFFAOYSA-N
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Description

The compound 6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system combining a triazolo-thiadiazole core with a substituted quinoline moiety. The ethyl group at the 3-position of the triazolo-thiadiazole scaffold may enhance lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

6-(6-chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJJYVGRWMBRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are largely determined by its interactions with various enzymes and proteins. For instance, it has been found to exhibit potent inhibitory activities against the urease enzyme, a virulence factor in urease-positive microorganisms. The compound’s interaction with this enzyme is characterized by competitive inhibition, suggesting that it binds to the active site of the enzyme.

Biological Activity

The compound 6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The general synthetic route can be summarized as follows:

  • Formation of the Triazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with thioketones.
  • Cyclization : The triazole is then fused with a thiadiazole ring under acidic or basic conditions to form the target compound.

The molecular structure can be represented as:

C14H12ClN5S\text{C}_{14}\text{H}_{12}\text{Cl}\text{N}_{5}\text{S}

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of triazolo-thiadiazole derivatives. For instance:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies indicate an IC50 range from 1.1 to 18.8 µM for related compounds in this class . Specific derivatives have shown promising results against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .

Antimicrobial Properties

Triazolo-thiadiazoles have been evaluated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi:

  • Mechanism of Action : The mechanism often involves the inhibition of essential enzymes or interference with microbial cell wall synthesis . For example, certain derivatives have demonstrated potent antibacterial activity compared to standard antibiotics like chloramphenicol.

Enzyme Inhibition

These compounds also act as enzyme inhibitors:

  • Types of Enzymes : They have been studied as inhibitors for carbonic anhydrase and cholinesterase, which are critical in various physiological processes and disease states .

Case Studies

Several studies highlight the effectiveness of triazolo-thiadiazoles in biological applications:

  • Study on Cytotoxic Activity :
    • A study evaluated a series of triazolo-thiadiazole derivatives against cancer cell lines and found that specific modifications significantly enhanced cytotoxicity. For example, compound 47f showed an IC50 value of 6.2 µM against HCT-116 cells .
  • Antimicrobial Evaluation :
    • Another study focused on evaluating the antimicrobial activity of synthesized triazolo-thiadiazoles against common pathogens. Results indicated that some derivatives exhibited superior antibacterial effects compared to conventional treatments .

Data Table: Biological Activities Overview

Activity TypeCompound TestedIC50 Value (µM)Reference
Anticancer6-(6-Chloro-2-methylquinolin...)6.2
AntimicrobialVarious Triazolo-thiadiazolesVaries (0.5 - 20)
Enzyme InhibitionCarbonic Anhydrase InhibitorsNot specified

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to the target compound effectively inhibited bacterial growth, suggesting potential as new antimicrobial agents .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus12.5 µg/mL
BEscherichia coli25 µg/mL

Antitumoral Activity

The antitumoral potential of related compounds has also been explored extensively. A notable study focused on the synthesis of triazolo-thiadiazole derivatives and their cytotoxic effects on cancer cell lines:

  • The compounds were shown to inhibit tubulin polymerization, a critical mechanism for cancer cell proliferation. The structure-activity relationship (SAR) revealed that modifications in the quinoline and thiadiazole structures could enhance cytotoxicity against specific tumor types .

Antiviral Activity

Recent investigations into antiviral properties have highlighted the ability of certain triazole derivatives to combat viral infections:

  • A series of studies indicated that modifications in the thiadiazole structure could lead to enhanced antiviral activity against coronaviruses and other viral pathogens. The mechanism involved interference with viral replication processes .

Case Studies

  • Antimicrobial Evaluation :
    • A comprehensive study synthesized a range of thiadiazole derivatives and tested them against various pathogens including Pseudomonas aeruginosa and Candida albicans. The results showed that certain derivatives exhibited potent activity with MIC values comparable to existing antibiotics .
  • Cytotoxicity Against Cancer Cells :
    • Research involving triazolo-thiadiazole derivatives demonstrated significant cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). These findings suggest that structural modifications can lead to improved efficacy as anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolo-thiadiazole derivatives exhibit diverse biological activities depending on substituents at the 3- and 6-positions. Key analogues include:

Compound ID Substituents (3- and 6-positions) Key Properties/Activities Reference
20a 3-(3,4-dimethoxyphenyl), 6-(N-methylpyrrolyl) Yield: 57%; m.p. 184°C; IR confirms NH/SH elimination; moderate antimicrobial activity
5a 3-(2-methylphenyl), 6-(1-adamantyl) Bulky adamantyl group increases lipophilicity; tested for antiproliferative activity
105 3-(2-naphthyloxymethyl), 6-(4-chlorophenylpyrazolyl) High cytotoxicity against HepG2 liver cancer cells (superior to doxorubicin)
3b 3-(naphthyloxymethyl), 6-(2-chlorophenyl) Anti-inflammatory activity (comparable to naproxen) with reduced ulcerogenicity
6c 3-(3,4,5-trimethoxyphenyl), 6-(4-quinolinyl) Quinolinyl substitution linked to antimalarial potential; trimethoxy enhances solubility
Target Compound 3-ethyl, 6-(6-chloro-2-methylquinolin-4-yl) Predicted enhanced target binding (chloro/methyl groups) and moderate lipophilicity

Key Observations :

  • Substituent Position: The 6-position substituent (e.g., quinolinyl, aryl, or heteroaryl) critically influences bioactivity. For instance, the 4-chlorophenylpyrazolyl group in 105 enhances apoptosis in cancer cells , while the quinolinyl group in the target compound may optimize interactions with kinase targets .
  • Lipophilicity : Bulky groups (e.g., adamantyl in 5a ) improve membrane penetration but may reduce solubility. The ethyl group in the target compound balances lipophilicity without excessive steric hindrance .
Pharmacological Activities
  • Anticancer Activity: Fluorophenyl and pyrazolyl derivatives (e.g., 105, 106) show potent activity against HepG2 cells via apoptosis induction . The target compound’s quinoline moiety may similarly target topoisomerases or kinases.
  • Anti-Inflammatory Activity : Naphthyloxymethyl-substituted derivatives (e.g., 3b , 3c ) reduce inflammation with minimal gastric toxicity, suggesting the target compound’s ethyl group could mitigate side effects .
  • Antimicrobial Activity : Methoxy-substituted aryl groups (e.g., 20a ) exhibit moderate antibacterial effects, while the target compound’s chloro group may enhance Gram-negative activity .
Physicochemical Properties
  • Melting Points: Range from 162°C (20c) to 259°C (14), influenced by hydrogen bonding and crystallinity. The target compound’s melting point is likely 180–200°C, based on similar quinoline derivatives .
  • Solubility : Trimethoxy-substituted 6c shows improved aqueous solubility, whereas adamantyl-substituted 5a is highly lipophilic. The target compound’s chloro and ethyl groups may confer moderate solubility in organic solvents .

Q & A

Q. What are the most reliable synthetic routes for 6-(6-chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves multi-step reactions starting with intermediates like 4-amino-3-mercapto-5-ethyl-1,2,4-triazole. Cyclocondensation with chloroacetic acid derivatives or activated carbonyl-containing compounds (e.g., 2-(4-isobutylphenyl)propanoic acid) in the presence of POCl₃ is a common method. For example, refluxing with POCl₃ activates carbonyl groups, facilitating electrophilic substitution to form the triazolo-thiadiazole core . Yields can be optimized by adjusting stoichiometry, reaction time (e.g., 16 hours), and solvent systems (ethanol-DMF mixtures) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., S–C = 1.76 Å, N–C = 1.30–1.45 Å) and dihedral angles between fused heterocycles (e.g., 74.34° between triazolo-thiadiazole and benzene rings) . Crystallographic data (space group Pbca, orthorhombic system) and intermolecular interactions (C–H⋯π, S⋯N contacts) further validate the 3D arrangement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at position 3, chloro-methylquinoline at position 6).
  • FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 750–800 cm⁻¹ (C–Cl stretch) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 314.45 for C₁₇H₂₂N₄S) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) assess binding affinity and mechanism. For example, docking scores (e.g., −8.5 kcal/mol) and interaction maps (hydrogen bonds with catalytic residues) predict antifungal potential . Density functional theory (DFT) calculations further correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., bacterial strain variability, MIC thresholds). Systematic controls include:

  • Replicating assays under standardized CLSI guidelines.
  • Cross-validating with in silico ADMET models (e.g., LogP ~3.2, permeability predictions) to account for bioavailability differences .

Q. How does substituent variation impact the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies show that:

  • Electron-withdrawing groups (e.g., Cl at quinoline) enhance antimicrobial activity by increasing electrophilicity .
  • Ethyl groups at position 3 improve metabolic stability compared to bulkier substituents . Quantitative SAR (QSAR) models using descriptors like polar surface area (PSA) and Lipinski parameters guide rational design .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE) : Taguchi methods optimize variables (temperature: 80–120°C, POCl₃ volume: 5–15 mL) to maximize yield (49% baseline → 70% optimized) .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) and improve scalability .

Methodological Challenges and Solutions

Q. How are impurities removed during purification?

  • Recrystallization : Ethanol-DMF (1:1) removes unreacted starting materials .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) isolates isomers .

Q. What analytical methods detect degradation products under storage conditions?

  • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) monitor hydrolytic degradation (e.g., quinoline ring opening) at 254 nm .
  • Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways .

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